

Application Notes and Protocols: Alkylation of Lithiated 1,3,5-Trithiane with Electrophiles

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Compound of Interest

Compound Name: **1,3,5-Trithiane**

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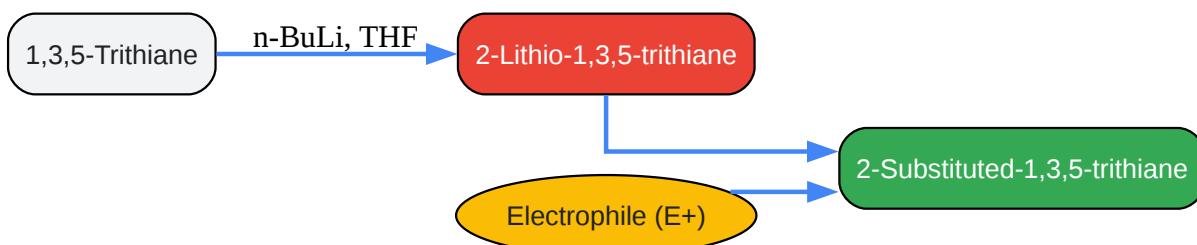
These application notes provide a detailed overview and experimental protocols for the alkylation of lithiated **1,3,5-trithiane**. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, serving as a key step in the synthesis of a variety of aldehydes and ketones. The methodology is analogous to the well-known Corey-Seebach reaction involving 1,3-dithianes.

Introduction

1,3,5-Trithiane is a commercially available cyclic trimer of thioformaldehyde. The methylene protons at the C2, C4, and C6 positions are acidic and can be readily deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This lithiated intermediate, 2-lithio-**1,3,5-trithiane**, is a versatile acyl anion equivalent that reacts with a wide range of electrophiles to introduce new substituents at the carbon atom. Subsequent hydrolysis of the resulting 2-substituted-**1,3,5-trithiane** can then unmask the carbonyl functionality, yielding aldehydes or ketones. It has been noted that **1,3,5-trithiane** can be doubly or even triply lithiated, allowing for the formation of bis- and tri-adducts.

Reaction Pathway: From 1,3,5-Trithiane to Alkylated Products

The overall transformation involves two key steps: the deprotonation (lithiation) of **1,3,5-trithiane** and the subsequent alkylation with an electrophile.



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Caption: General reaction scheme for the lithiation and alkylation of **1,3,5-Trithiane**.

Experimental Protocols

The following protocols provide detailed methodologies for the lithiation of **1,3,5-trithiane** and its subsequent reaction with representative electrophiles. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Lithiation of **1,3,5-Trithiane**

This procedure describes the formation of 2-lithio-**1,3,5-trithiane**, which can then be used *in situ* for reactions with various electrophiles.

Materials:

- **1,3,5-Trithiane**
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Dry, argon-flushed round-bottom flask with a magnetic stir bar
- Syringes and needles
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- To a dry, argon-flushed round-bottom flask, add **1,3,5-trithiane** (1.0 eq).
- Add anhydrous THF via syringe to dissolve the **1,3,5-trithiane**.
- Cool the solution to -20 °C to -40 °C in a low-temperature bath.
- Slowly add a solution of n-BuLi (1.05-1.1 eq) dropwise via syringe while maintaining the low temperature.
- After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours to ensure complete formation of the lithiated species. The resulting solution of 2-lithio-**1,3,5-trithiane** is now ready for the next step.

Protocol 2: Alkylation with an Alkyl Halide (Methyl Iodide)

This protocol details the reaction of the in situ generated 2-lithio-**1,3,5-trithiane** with methyl iodide.

Procedure:

- Following the completion of Protocol 1, and while maintaining the reaction mixture at -20 °C to -40 °C, add methyl iodide (1.1 eq) dropwise via syringe.
- After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography. For 2-methyl-**1,3,5-trithiane**, recrystallization from pentane yields fine needles.[\[1\]](#)

Protocol 3: Reaction with an Aldehyde (Benzaldehyde)

This protocol outlines the general procedure for the reaction of 2-lithio-**1,3,5-trithiane** with an aldehyde.[1]

Procedure:

- Prepare the solution of 2-lithio-**1,3,5-trithiane** as described in Protocol 1, maintaining the temperature at approximately -20 °C.
- To the stirred solution of the lithiated trithiane, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
- Stir the reaction mixture under an inert atmosphere at approximately 0 °C until the reaction is complete (the duration may vary, a period of several hours to days at 0 °C has been reported).[1]
- Pour the reaction mixture into approximately three times its volume of water.
- Extract the product with chloroform.
- Combine the organic extracts, wash with water, and dry over anhydrous potassium carbonate.
- Evaporation of the solvent will afford the crude product, 2-(hydroxy(phenyl)methyl)-**1,3,5-trithiane**. Further purification can be achieved by chromatography.

Quantitative Data

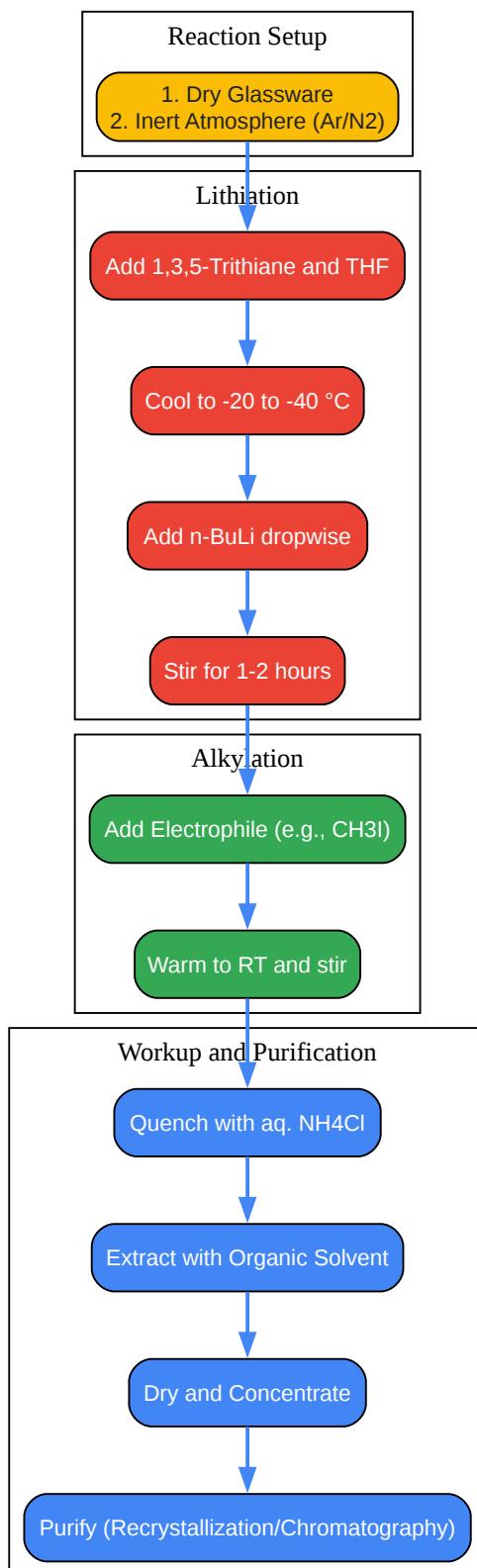
The following table summarizes the available quantitative data for the alkylation of lithiated **1,3,5-trithiane** with various electrophiles.

Electrophile	Product	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Methyl Iodide	2-Methyl-1,3,5-trithiane	THF	-20 to RT	1-2	90-98	[1]
Benzaldehyde	2-(Hydroxy(p-henyl)methyl)-1,3,5-trithiane	THF	-20 to 0	72	N/A	[1]

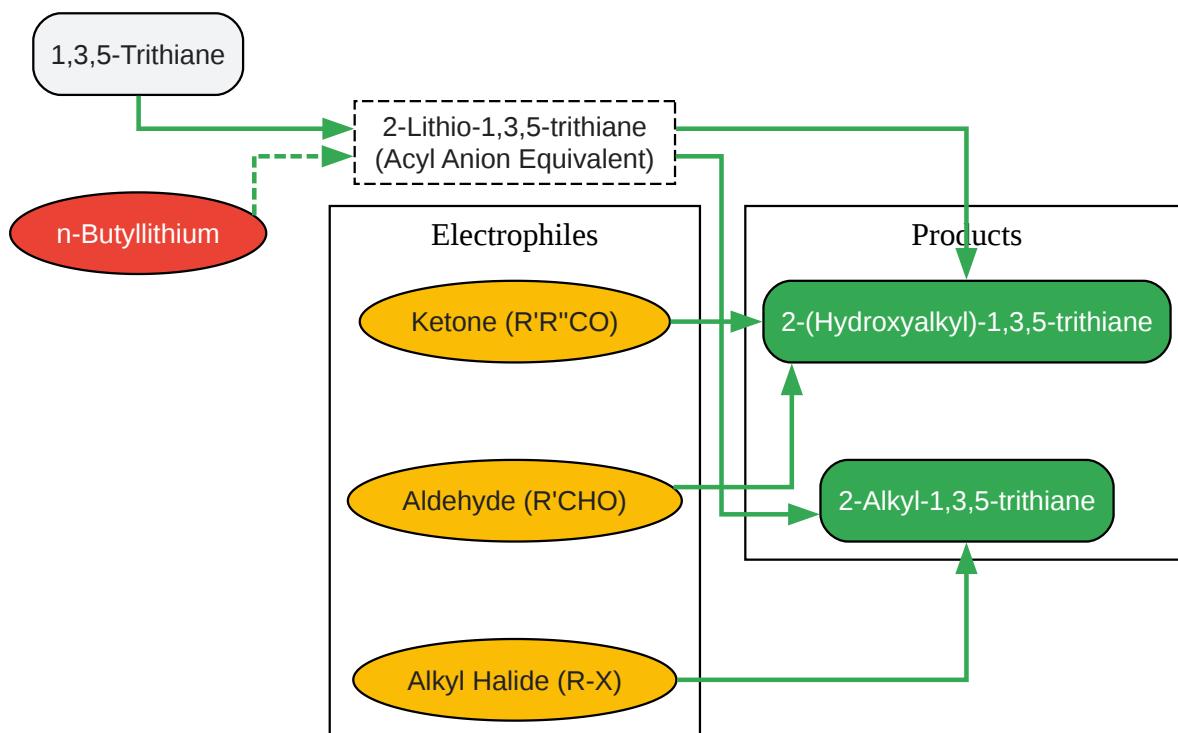
N/A: Not available in the cited literature, though the procedure is described in detail, suggesting a successful reaction.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the alkylation of **1,3,5-trithiane** and the logical relationship between the reactants and products.

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Caption: Step-by-step experimental workflow for the alkylation of **1,3,5-trithiane**.



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Caption: Logical relationship between reactants, intermediates, and products.

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References

- 1. US3492313A - Novel derivatives of 1,3,5-trithiane - Google Patents [patents.google.com]
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